

# hodgkinsine NMDA antagonist activity

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## Compound Focus: Hodgkinsine

CAS No.: 18210-71-4

Cat. No.: S571386

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## Biochemical Profile of Hodgkinsine

The table below summarizes the key characteristics of **hodgkinsine** identified in the search results.

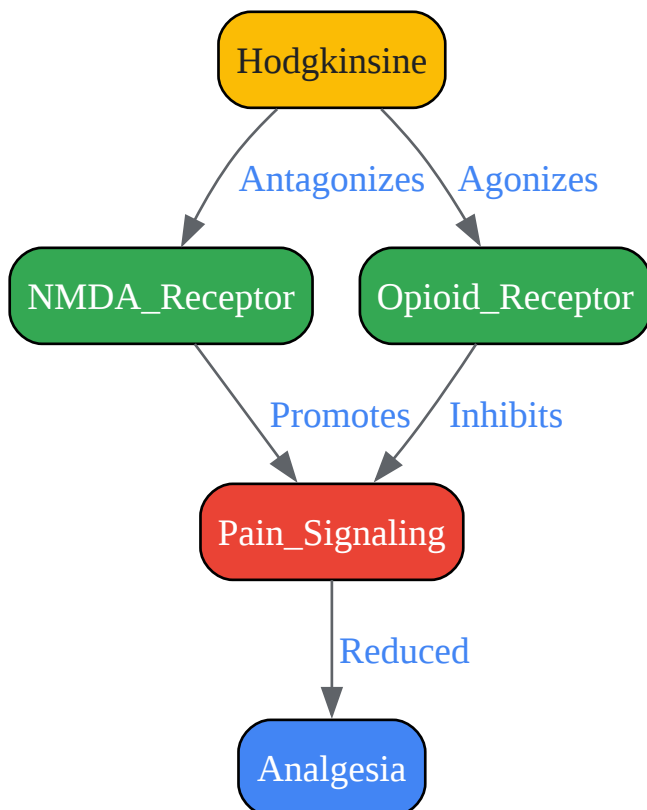
Property	Description
Primary Biological Activities	NMDA receptor antagonist; opioid receptor agonist; analgesic and antinociceptive effects; also shows antiviral, antibacterial, and antifungal properties [1] [2].
Mechanism of Action	Dual activity: acts as both an NMDA receptor antagonist and an opioid receptor agonist [1] [2].
Reported Experimental Model	Study on thermal models and a chemical model (capsaicin-induced pain) in mice [2].
Key Experimental Finding	Produced a dose-dependent, naloxone-reversible analgesic effect, indicating opioid receptor participation [2].
Molecular Formula	$C_{33}H_{38}N_6$ [1]
CAS Number	18210-71-4 [1]

## Experimental Data and Proposed Mechanism

One key study investigated the antinociceptive (pain-blocking) profile of **hodgkinsine**. The experimental findings and the proposed signaling pathway are summarized below.

- **Experimental Protocol:** The study used thermal models of nociception and a chemical model of capsaicin-induced pain in mice. To probe the mechanism, the opioid antagonist **naloxone** was used. The observation that naloxone reversed **hodgkinsine**'s analgesic effect in thermal models indicated that its action is mediated through the activation of opioid receptors [2].
- **Interpretation of Results:** The potent activity of **hodgkinsine** against capsaicin-induced pain specifically suggests the participation of **NMDA receptor antagonism** in its overall analgesic effect. Capsaicin, the active component in chili peppers, activates a specific receptor (TRPV1) on sensory neurons, leading to pain signals that involve the release of glutamate and activation of NMDA receptors in the spinal cord. The efficacy of **hodgkinsine** in blocking this type of pain is a recognized indicator of NMDA antagonist activity [2].

The following diagram illustrates this dual mechanism of action based on the experimental findings:



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## Limitations and Research Gaps

For your objective comparison guide, it is important to note the following limitations in the available data for **hodgkinsine**:

- **Lack of Quantitative Data:** The search results do not provide quantitative data such as IC<sub>50</sub> values (potency) for its NMDA antagonist activity, making a direct and objective comparison with other well-known NMDA antagonists like ketamine or memantine impossible with the information at hand.
- **Absence of Detailed Protocols:** While the general experimental models are described, the available information lacks the granular, step-by-step methodology required to fully replicate the key experiments.
- **Limited Scope of Studies:** The information comes from a single, older letter (published in 2000) and a chemical supplier's data sheet. No recent studies or more comprehensive primary research articles were identified in this search, indicating a significant gap in the current literature readily available online.

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## References

1. Hodgkinsine | Opioid Receptor | 18210-71-4 [invivochem.com]
2. Antinociceptive Profile of Hodgkinsine - Thieme Connect [thieme-connect.com]

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